Cas no 35833-72-8 (3-Epicabraleahydroxylactone)

3-Epicabraleahydroxylactone is a triterpenoid lactone derivative with notable applications in organic synthesis and pharmaceutical research. Its unique structural framework, featuring a hydroxylated lactone moiety, makes it a valuable intermediate for the development of bioactive compounds. The compound exhibits potential utility in the study of steroidal pathways and natural product derivatization. Its stability under standard laboratory conditions and compatibility with common reagents enhance its practicality in synthetic workflows. Researchers value 3-Epicabraleahydroxylactone for its role in exploring structure-activity relationships, particularly in the context of triterpenoid-based therapeutics. Proper handling and storage are recommended to maintain its integrity for experimental use.
3-Epicabraleahydroxylactone structure
3-Epicabraleahydroxylactone structure
Product Name:3-Epicabraleahydroxylactone
CAS No:35833-72-8
MF:C27H44O3
MW:416.63600
CID:836887
PubChem ID:124222253
Update Time:2025-06-07

3-Epicabraleahydroxylactone Chemical and Physical Properties

Names and Identifiers

    • 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, g-lactone, (3b,5a)-
    • (5S)-5-[(3β,5α,17β)-3-Hydroxy-4,4,8,10,14-pentamethylgonan-17-yl] -5-methyldihydro-2(3H)-furanone
    • 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-,g-lactone, (3b,5a)-
    • 3-EPICABRALEAHYDROXYLACTONE
    • A-Acetoxy-22,23-dinorchol-5-en-24-al
    • A-Acetoxybisnor-5-cholen-22-al
    • 3-epi-Cabraleahydroxylactone
    • 35833-72-8
    • CS-0017676
    • AKOS032962406
    • FS-9799
    • (5S)-5-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one
    • HY-N1822
    • 3alpha,20-Dihydroxy-4,4,14-trimethyl-18-nor-5alpha-cholan-24-oic acid gamma-lactone
    • [ "" ]
    • (5S)-5-((3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-17-yl)-5-methyloxolan-2-one
    • 3-Epicabraleahydroxylactone
    • Inchi: InChI=1S/C27H44O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-21,28H,7-16H2,1-6H3/t17-,18+,19+,20-,21+,24+,25-,26-,27+/m1/s1
    • InChI Key: CKGAIIJMVWESST-LKJFLBAOSA-N
    • SMILES: CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C

Computed Properties

  • Exact Mass: 416.32900
  • Monoisotopic Mass: 416.32904526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 1
  • Complexity: 744
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.9
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 529.9±23.0 °C at 760 mmHg
  • Flash Point: 254.9±21.0 °C
  • PSA: 46.53000
  • LogP: 6.12810
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

3-Epicabraleahydroxylactone Security Information

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Additional information on 3-Epicabraleahydroxylactone

Professional Introduction to 3-Epicabraleahydroxylactone (CAS No. 35833-72-8)

3-Epicabraleahydroxylactone, identified by the Chemical Abstracts Service Number (CAS No.) 35833-72-8, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The molecule's distinct epoxide and hydroxylactone functional groups make it a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents.

The structure of 3-Epicabraleahydroxylactone consists of a cyclic ester with an epoxide ring, which is highly reactive and capable of undergoing a variety of chemical transformations. These transformations include ring-opening reactions, dihydroxylation, and epoxidation, making it a valuable building block for constructing more complex molecular architectures. In recent years, the compound has been extensively studied for its role in synthesizing bioactive molecules, including those with potential therapeutic applications.

One of the most compelling aspects of 3-Epicabraleahydroxylactone is its role in drug discovery. Researchers have leveraged its reactivity to develop novel inhibitors targeting various enzymatic pathways. For instance, studies have shown that derivatives of this compound can interact with enzymes involved in inflammation and oxidative stress, suggesting its potential as an anti-inflammatory agent. The epoxide group, in particular, is known for its ability to form stable adducts with nucleophiles, facilitating the creation of diverse pharmacophores.

Recent advancements in computational chemistry have further highlighted the significance of 3-Epicabraleahydroxylactone. Molecular modeling studies have demonstrated that modifications to its structure can enhance its binding affinity to specific biological targets. This has led to the development of high-throughput screening protocols aimed at identifying optimized derivatives with improved pharmacological profiles. Such efforts are crucial in accelerating the discovery of new drugs that can address unmet medical needs.

The synthesis of 3-Epicabraleahydroxylactone has also seen significant progress. Modern synthetic methodologies have enabled the production of this compound in higher yields and purity, making it more accessible for research purposes. Techniques such as asymmetric synthesis and catalytic hydrogenation have been employed to introduce specific stereocenters and functional groups, enhancing the compound's utility in medicinal chemistry applications.

In addition to its pharmaceutical potential, 3-Epicabraleahydroxylactone has been explored for its environmental applications. Its reactivity allows it to participate in biodegradation processes, where it can be converted into less toxic byproducts under certain conditions. This characteristic makes it a promising candidate for developing eco-friendly chemical processes that minimize environmental impact.

The biological activity of 3-Epicabraleahydroxylactone has been further investigated through preclinical studies. These studies have revealed that the compound exhibits moderate activity against certain pathogens, suggesting its potential as a precursor for antimicrobial agents. Furthermore, its ability to modulate cellular signaling pathways has raised interest in its role as a potential chemotherapeutic agent.

As research continues to evolve, the applications of 3-Epicabraleahydroxylactone are expected to expand. The integration of machine learning algorithms into drug discovery pipelines has opened new avenues for exploring its derivatives' properties and functionalities. By leveraging artificial intelligence, researchers can predict the outcomes of chemical modifications with greater accuracy, thereby streamlining the development process.

The future prospects of 3-Epicabraleahydroxylactone are promising, with ongoing studies focusing on optimizing its synthesis and expanding its therapeutic applications. Collaborative efforts between academia and industry are essential in translating laboratory findings into clinical trials and commercial products. Such partnerships will ensure that compounds like 3-Epicabraleahydroxylactone continue to contribute to advancements in human health.

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